molecular formula C9H10Cl2O2 B8766962 3-(2,4-dichlorophenoxy)propan-1-ol CAS No. 60222-57-3

3-(2,4-dichlorophenoxy)propan-1-ol

Cat. No.: B8766962
CAS No.: 60222-57-3
M. Wt: 221.08 g/mol
InChI Key: PQKHFUJBBDCBMX-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)propan-1-ol is a chlorinated aromatic propanol derivative characterized by a hydroxyl group (-OH) at the terminal carbon of a three-carbon chain and a 2,4-dichlorophenoxy substituent.

Properties

CAS No.

60222-57-3

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)propan-1-ol

InChI

InChI=1S/C9H10Cl2O2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5H2

InChI Key

PQKHFUJBBDCBMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,4-dichlorophenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the epoxide ring of epichlorohydrin, resulting in the formation of (2,4-dichlorophenoxy)propanol.

Industrial Production Methods

In industrial settings, the production of (2,4-dichlorophenoxy)propanol typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of phenoxypropanol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2,4-dichlorophenoxy)acetone or (2,4-dichlorophenoxy)acetaldehyde.

    Reduction: Formation of phenoxypropanol.

    Substitution: Formation of various substituted phenoxypropanol derivatives.

Scientific Research Applications

3-(2,4-dichlorophenoxy)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenoxy)propanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or interfering with signal transduction pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following structurally related compounds provide a basis for comparison:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key Properties
3-(2,4-Dichlorophenoxy)propan-1-ol Not available C₉H₉Cl₂O₂ ~235.08 (calculated) 2,4-dichlorophenoxy, terminal -OH Likely liquid High polarity due to -OH and Cl groups
3-(3-Chlorophenoxy)propan-1-ol 57264-55-8 C₉H₁₁ClO₂ 186.64 3-chlorophenoxy, terminal -OH Liquid (inferred) Moderate polarity; lower Cl content
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Not available C₉H₂₁NO 159.27 Diethylamino, dimethyl branches Clear liquid Lower density (0.875 g/cm³); flash point 73.9°C
3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol 124940-29-0 C₁₁H₁₂ClN₃O 237.69 Chloro, triazole-phenyl substituent Not specified Higher molecular weight; heterocyclic

Key Differences in Physicochemical Properties

  • Polarity and Solubility: The presence of two chlorine atoms in this compound increases its polarity compared to mono-chlorinated analogs like 3-(3-chlorophenoxy)propan-1-ol. This likely enhances solubility in polar solvents (e.g., ethanol, DMSO) but reduces miscibility with nonpolar media . In contrast, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has lower polarity due to its branched alkyl and amino groups, resulting in a lower density (0.875 g/cm³) and higher volatility (flash point 73.9°C) .
  • Thermal Stability: Halogenated propanols (e.g., dichlorophenoxy derivatives) are expected to exhibit higher thermal stability than non-halogenated analogs due to strong C-Cl bonds. However, the terminal -OH group may introduce susceptibility to dehydration under high temperatures.
  • Reactivity: The 2,4-dichlorophenoxy group in the target compound may enhance electrophilic substitution reactivity compared to mono-chlorinated or non-aromatic analogs. For example, 2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one () demonstrates how halogenation patterns influence crystal packing and intermolecular interactions .

Research Findings and Limitations

  • Gaps in Data: No direct studies on this compound were found in the provided evidence. Comparisons rely on extrapolation from mono-chlorinated or non-phenoxy analogs. Stability and reactivity data (e.g., decomposition pathways) remain speculative without experimental validation.
  • Safety Considerations: Halogenated propanols require stringent handling protocols. For example, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol mandates PPE (chemical-resistant gloves, respirators) due to flammability and toxicity risks . Similar precautions likely apply to dichlorophenoxy derivatives.

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